molecular formula C16H15N3O4 B1676607 Mitonafide CAS No. 54824-17-8

Mitonafide

Cat. No.: B1676607
CAS No.: 54824-17-8
M. Wt: 313.31 g/mol
InChI Key: XXVLKDRPHSFIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Mitonafide primarily targets DNA Topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in relieving the strain in the DNA structure during replication .

Mode of Action

This compound interacts with its target, DNA Topoisomerase II, by intercalating into the DNA structure . This interaction stabilizes a reversible enzyme-DNA “cleavable complex”, leading to DNA cleavage and the covalent association of topoisomerase II polypeptides with the cleaved DNA . This process disrupts the normal functioning of the DNA, thereby inhibiting DNA and RNA synthesis .

Biochemical Pathways

This compound affects the biochemical pathways involving nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in redox reactions, playing a significant role in cellular respiration and energy metabolism . By interacting with DNA Topoisomerase II, this compound disrupts these pathways, leading to downstream effects that inhibit cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. After administration, this compound is absorbed fairly rapidly, reaching peak plasma levels within 30 minutes to 1 hour . The pharmacokinetics can be described by a two-compartment open model, with mean elimination half-lives of 17.8 hours . Approximately 30% of the drug is excreted in urine over a 48-hour period after intravenous administration .

Result of Action

The primary molecular effect of this compound is the induction of single-strand breaks in DNA . This results in the inhibition of DNA and RNA synthesis, disrupting normal cell function and leading to cell death . In terms of cellular effects, this compound has shown potential for the treatment of cancers such as non-small cell lung cancer (NSCLC) and leukemia .

Action Environment

While specific studies on environmental factors influencing this compound’s action are limited, it’s known that environmental factors can influence the action of drugs in general . Factors such as light, temperature, and pollution could potentially alter the bioavailability and efficacy of this compound . Additionally, the drug’s action could be influenced by the patient’s diet and exposure to toxins

Biochemical Analysis

Biochemical Properties

Mitonafide interacts with DNA and RNA, inhibiting their synthesis . It binds to double-stranded DNA through intercalation, which is a process where the compound inserts itself between the DNA base pairs . This interaction disrupts the normal functioning of DNA and RNA, leading to the inhibition of cell division and growth .

Cellular Effects

This compound has a cytotoxic effect on various types of cells, including lung cancer cells . It influences cell function by inhibiting DNA and RNA synthesis, which leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on these cellular processes can lead to cell death, particularly in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNA and RNA . By intercalating into the DNA structure, this compound inhibits the normal functioning of DNA, leading to the disruption of gene expression . This disruption can lead to cell death, particularly in cancer cells .

Temporal Effects in Laboratory Settings

This compound has been shown to be toxic to the central nervous system when administered as a short intravenous infusion, but not when given as a 120-hour continuous infusion . This suggests that the effects of this compound can change over time depending on the method of administration .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including mice . At dosages of 0.5 and 1 mg/kg, this compound showed antitumoral potency in S-180-bearing mice

Metabolic Pathways

It is known that this compound interacts with DNA and RNA, which are crucial components of many metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in female rats . After single intravenous and oral administration of this compound, it was found in various tissues, indicating that it is distributed throughout the body

Subcellular Localization

Given its interaction with DNA and RNA, it is likely that this compound localizes to the nucleus where these molecules are found

Preparation Methods

Mitonafide can be synthesized through the following method :

    Combining 3-nitro-1,8-naphthalic anhydride and N,N-dimethylethylenediamine: in an organic solvent to form a solution.

    Refluxing the solution: to facilitate the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Mitonafide undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include NADPH for reduction and aerobic conditions for oxidation. The major products formed from these reactions are 5-aminothis compound and intercalated DNA complexes.

Comparison with Similar Compounds

Mitonafide is part of the naphthalimide derivatives, which include compounds like amonafide and pinafide . Compared to these compounds, this compound has shown greater potency in DNA intercalation and topoisomerase II inhibition . its severe central nervous system toxicity distinguishes it from other naphthalimides, limiting its clinical use .

Similar compounds include :

This compound’s unique combination of potent antitumor activity and severe toxicity highlights the need for further research to optimize its therapeutic potential while minimizing adverse effects.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLKDRPHSFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203321
Record name Mitonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54824-17-8
Record name Mitonafide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54824-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitonafide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002702955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mitonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitonafide
Reactant of Route 2
Reactant of Route 2
Mitonafide
Reactant of Route 3
Reactant of Route 3
Mitonafide
Reactant of Route 4
Reactant of Route 4
Mitonafide
Reactant of Route 5
Reactant of Route 5
Mitonafide
Reactant of Route 6
Reactant of Route 6
Mitonafide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.